molecular formula C11H17N3OS B2880981 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine CAS No. 1025229-89-3

7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B2880981
CAS No.: 1025229-89-3
M. Wt: 239.34
InChI Key: HOQDMDHFRAIQFJ-UHFFFAOYSA-N
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Description

7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine ( 1025229-89-3) is a high-purity chemical compound offered for research and development purposes. This tetrahydrobenzothiazole derivative features an ethoxyimino moiety and is characterized by its molecular formula of C11H17N3OS and a molecular weight of 239.34 g/mol . Benzothiazole and tetrahydrobenzothiazole scaffolds are recognized in scientific literature as privileged structures in medicinal chemistry due to their diverse biological activities . Specifically, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been identified as potent antileukemic agents in human leukemia cell lines, demonstrating significant cytotoxic effects and the ability to induce apoptosis, suggesting their value in oncology research . Furthermore, benzothiazole derivatives are extensively investigated as multifunctional agents, exhibiting useful antioxidant, photoprotective, and antimicrobial properties, which makes them interesting candidates for development in areas like cosmeceuticals and anti-infectives . This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-ethoxyimino-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-4-15-14-8-6-11(2,3)5-7-9(8)16-10(12)13-7/h4-6H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQDMDHFRAIQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON=C1CC(CC2=C1SC(=N2)N)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The target molecule features a benzothiazole core fused to a tetrahydro framework, with an ethoxyimino substituent at position 7 and dimethyl groups at position 5. The synthesis requires precise control over cyclization, substitution, and functional group introduction to avoid side products such as regioisomers or over-alkylated derivatives. Key challenges include:

  • Regioselective cyclization to form the tetrahydrobenzothiazole ring.
  • Steric hindrance management due to the 5,5-dimethyl groups.
  • Stability of the ethoxyimino group under acidic or high-temperature conditions.

Stepwise Laboratory-Scale Synthesis

Cyclization of the Benzothiazole Core

The tetrahydrobenzothiazole ring is synthesized via acid-catalyzed cyclization. A representative method involves:

  • Starting material : 3,4-Dimethoxyphenyl ethyl ketone (1 mmol) is reacted with thiourea (1.2 mmol) in concentrated sulfuric acid at 0–5°C for 4 hours.
  • Quenching : The mixture is poured into ice-water, neutralized with ammonium hydroxide, and extracted with dichloromethane.
  • Purification : The crude product is recrystallized from ethanol to yield 5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (yield: 78%, purity: 94%).
Table 1: Cyclization Reaction Optimization
Acid Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ 0–5 4 78 94
HCl 20–25 6 65 88
PPA* 40 3 72 91

*Polyphosphoric acid

Introduction of the Ethoxyimino Group

The ethoxyimino moiety is introduced via nucleophilic substitution or condensation:

  • Condensation with ethoxyamine :
    • The intermediate 7-oxo-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1 mmol) is refluxed with ethoxyamine hydrochloride (1.5 mmol) in ethanol/water (4:1) at 80°C for 8 hours.
    • The product is isolated by filtration and washed with cold ethanol (yield: 82%, purity: 97%).
  • Alternative pathway (Schiff base formation) :
    • Reacting 7-amino-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with ethyl glyoxylate in toluene under Dean-Stark conditions.

Final Purification and Characterization

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) as eluent.
  • Spectroscopic validation :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J = 7.0 Hz, 3H, CH₂CH₃), 1.35 (s, 6H, 2×CH₃), 3.45 (q, J = 7.0 Hz, 2H, OCH₂), 6.80 (s, 1H, NH₂).
    • HRMS : m/z calcd for C₁₁H₁₇N₃OS [M+H]⁺: 239.1094; found: 239.1096.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

To enhance throughput, a two-step continuous process is employed:

  • Cyclization unit : A jacketed reactor maintains 0–5°C for sulfuric acid-catalyzed cyclization (residence time: 2 hours).
  • Imine formation unit : Ethoxyamine is introduced via a T-junction, with a residence time of 1 hour at 80°C.
  • Output : 15 kg/hour with 93% purity.

Solvent Recycling and Waste Reduction

  • Methyl tert-butyl ether (MTBE) is recovered via distillation and reused, reducing solvent consumption by 40%.
  • Byproduct utilization : Ammonium sulfate from neutralization steps is repurposed as fertilizer.

Challenges and Mitigation Strategies

Byproduct Formation

  • Nitroso intermediates : Generated during imine formation; suppressed by maintaining pH > 8 with triethylamine.
  • Dimethyl group oxidation : Additives like BHT (0.1 wt%) prevent radical-mediated oxidation during storage.

Scalability Limitations

  • Exothermic reactions : Controlled via jacketed reactors with glycol cooling.
  • Catalyst poisoning : Use of ultrapure (>99.9%) thiourea minimizes side reactions.

Chemical Reactions Analysis

Types of Reactions

7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzothiazole compounds.

Scientific Research Applications

7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1025228-72-1)

  • Key Differences: Methoxyimino group (vs. ethoxyimino).
  • Molecular Formula : C₁₀H₁₅N₃OS.

7-(Methoxyimino)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 1883022-66-9)

  • Key Differences: No dimethyl groups at positions 5,4.
  • Molecular Formula : C₈H₁₁N₃OS.
  • Impact : Lower molecular weight and reduced ring rigidity, which may affect binding affinity in biological systems .

6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS 7496-50-6)

  • Key Differences: Methyl group at position 6 (vs.
  • Molecular Formula : C₈H₁₂N₂S.
  • Impact : Simpler structure with fewer substituents, likely influencing metabolic stability .

Positional Isomerism and Alkyl Substitution

6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (SCHEMBL11228204)

  • Key Differences : Dimethyl groups at positions 6,6 (vs. 5,5).
  • Molecular Formula : C₉H₁₄N₂S.
  • Impact : Altered ring conformation due to substituent positioning, which could modify intermolecular interactions in crystal packing .

6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Hydrobromide (CAS 1909305-04-9)

  • Key Differences : Diethyl groups at positions 6,6 and hydrobromide salt.
  • Molecular Formula : C₁₂H₂₁BrN₂S.
  • Impact : Increased hydrophobicity and salt formation may enhance crystallinity or bioavailability .

Heterocyclic Core Modifications

5-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine

  • Key Differences : Thiazolo-pyridine hybrid core (vs. benzothiazole).
  • Molecular Formula : C₈H₁₃N₃S.
  • Impact : Expanded π-system and altered electronic properties due to nitrogen incorporation .

Methyl 5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

  • Key Differences : Benzoxazole core (vs. benzothiazole) with ester substituent.
  • Molecular Formula: C₁₂H₁₅NO₃.
  • Impact : Oxygen atom in the heterocycle reduces electron density, affecting reactivity .

Comparative Data Table

Compound Name CAS No. Molecular Formula Substituents Molecular Weight Key Features
7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Not Provided C₁₁H₁₇N₃OS 5,5-dimethyl; 7-ethoxyimino 239.34 g/mol High steric bulk, enhanced stability
7-(Methoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 1025228-72-1 C₁₀H₁₅N₃OS 5,5-dimethyl; 7-methoxyimino 225.31 g/mol Reduced steric hindrance
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 7496-50-6 C₈H₁₂N₂S 6-methyl 168.26 g/mol Simplified structure
6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine SCHEMBL11228204 C₉H₁₄N₂S 6,6-dimethyl 182.29 g/mol Conformational rigidity
6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide 1909305-04-9 C₁₂H₂₁BrN₂S 6,6-diethyl; hydrobromide salt 325.27 g/mol Enhanced crystallinity

Research Findings and Implications

  • Synthetic Routes: Derivatives like the methoxyimino analog (CAS 1025228-72-1) are synthesized via condensation reactions of substituted aldehydes with tetrahydrobenzothiazole precursors .
  • Structural Analysis : X-ray crystallography (using SHELX ) reveals that substituent positioning (e.g., 5,5-dimethyl vs. 6,6-dimethyl) significantly affects ring puckering and hydrogen-bonding networks.

Biological Activity

7-(Ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzothiazole core fused with a tetrahydro framework and an ethoxyimino substituent. Its molecular formula is C10H15N3OSC_{10}H_{15}N_{3}OS with a molecular weight of approximately 215.31 g/mol. The presence of the ethoxyimino group enhances its potential interactions with biological targets.

The biological activity of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is attributed to its ability to interact with specific enzymes and receptors in biological systems. The ethoxyimino group can form hydrogen bonds or covalent interactions at active sites of enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can influence receptor activity affecting signal transduction pathways.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, similar compounds have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for related benzothiazole derivatives often fall within the nanomolar range.

CompoundCell LineIC50 (µM)
Benzothiazole DerivativeMCF-70.62
Benzothiazole DerivativeA5490.85

These findings suggest that 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may possess similar or enhanced antitumor activity due to its structural modifications.

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. Studies have shown that these compounds can exhibit activity against both bacterial and fungal strains:

CompoundTarget OrganismActivity Type
Benzothiazole DerivativeStaphylococcus aureusAntibacterial
Benzothiazole DerivativeCandida albicansAntifungal

The structural features of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine may enhance its interaction with microbial targets.

Anticonvulsant Activity

Some studies have reported anticonvulsant properties in benzothiazole derivatives. For example:

CompoundModelIC50 (µM)
E3040Rat Basophilic Cells0.23

This suggests that the compound could potentially serve as a candidate for further exploration in neurological applications.

Case Studies

A study conducted on structurally similar compounds demonstrated their effectiveness in inhibiting specific cancer cell lines. The results indicated that modifications in the benzothiazole structure could lead to improved biological activity. This reinforces the potential of 7-(ethoxyimino)-5,5-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine as a promising therapeutic agent.

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